4-Chloro-2,6-dimethylpyrimidine

Suzuki Coupling Cross-Coupling C-C Bond Formation

Researchers pursuing regioselective C4 pyrimidine functionalization risk isomeric byproducts when using dichloro or 2-chloro analogs. 4-Chloro-2,6-dimethylpyrimidine (CAS 4472-45-1) eliminates this risk through exclusive C4 chlorine displacement. ▪ Exclusive C4 SNAr reactivity-no isomeric mixtures vs. 2-chloro isomer or 2,4-dichloro-6-methylpyrimidine ▪ Enables consistent SAR studies and hit-to-lead optimization for kinase inhibitor scaffolds ▪ Wide commercial availability with up to 98% purity; CoA provided for quality control from research to pilot scale

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 4472-45-1
Cat. No. B189592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-dimethylpyrimidine
CAS4472-45-1
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)Cl
InChIInChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3
InChIKeyGSXFOGXQLRLSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,6-dimethylpyrimidine: Strategic Intermediate Overview


4-Chloro-2,6-dimethylpyrimidine is a chlorinated pyrimidine heterocycle characterized by a single chlorine atom at the C4 position and methyl groups at the C2 and C6 positions [1]. This specific substitution pattern defines its role as a versatile intermediate in organic synthesis. The compound has a molecular weight of 142.59 g/mol and a melting point of 39-40 °C, existing as a solid or semi-solid at room temperature [2]. It serves as a key building block for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, with its primary utility stemming from the chlorine atom's susceptibility to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions .

Workflow Single reactive C4 chlorine for nucleophilic aromatic substitution (SNAr) and cross-coupling
Selection Preferable chloropyrimidine substrate class for Suzuki coupling over iodo/bromo/fluoro analogs
Use Context Monofunctional intermediate for controlled C4 derivatization without protecting group strategies

Why Substitution with Analogs Fails


The specific placement of the chlorine atom and the dimethyl groups on the pyrimidine ring fundamentally dictates the compound's reactivity profile, making simple substitution with isomers or other chloropyrimidines a high-risk decision. For instance, the reactivity of 4-chloro-2,6-dimethylpyrimidine in nucleophilic substitution is significantly different from its isomer, 2-chloro-4,6-dimethylpyrimidine, with the latter showing higher reactivity towards certain amines [1]. Similarly, using a more reactive dichloro derivative like 2,4-dichloro-6-methylpyrimidine would introduce a second reactive site, necessitating complex regioselectivity control or protecting group strategies that are avoided with the monochlorinated compound . These differences in reaction kinetics, regioselectivity, and side-product profiles directly impact synthetic yield, purity, and overall process efficiency, underscoring the need for precise compound selection.

Isomer
4-chloro-2,6-dimethylpyrimidine reactivity may differ significantly from the 2-chloro isomer 2-Chloro-4,6-dimethylpyrimidine shows higher amination rates; direct substitution may alter kinetics and product distribution
Dihalogenated
Monochlorinated structure avoids regioselectivity issues present in dichloro derivatives 2,4-Dichloro-6-methylpyrimidine introduces a second reactive site, requiring complex regiocontrol or protection steps
Dehalogenation
Reductive dehalogenation pathways are not equivalent between 4- and 2-chloro isomers 4-Chloro isomer undergoes hydrolysis/transhalogenation with hot HI, while 2-chloro isomer undergoes clean dehalogenation; synthetic sequences must be adjusted

Quantitative Evidence for Selection


Superior Suzuki Coupling Reactivity

In palladium-catalyzed Suzuki cross-coupling reactions, 4-chloro-2,6-dimethylpyrimidine is part of the preferred substrate class. A study by Schomaker and Delia demonstrated that chloropyrimidine substrates are generally preferable over their iodo-, bromo-, or fluoropyrimidine counterparts for the preparation of mono-, di-, or triphenylpyrimidines [1]. This is a significant class-level advantage for procuring a chloropyrimidine for this widely used reaction.

Suzuki coupling
Class-level inference
Chloropyrimidines preferred over iodo-, bromo-, or fluoro- analogs for mono/di/triphenylpyrimidines
Reported class preference supports chloropyrimidine selection for Suzuki cross-coupling
Conditions: Pd-catalyzed, arylboronic acids (Schomaker 2001)
Suzuki Coupling Cross-Coupling C-C Bond Formation

Lower Amination Reactivity vs. 2-Chloro Isomer

A direct kinetic comparison shows that 4-chloro-2,6-dimethylpyrimidine exhibits lower reactivity than its isomer, 2-chloro-4,6-dimethylpyrimidine, in amination reactions. Brown and Lyall found that for reactions with branched alkylamines, the reactivity of the 4-chloro isomer with α-branched amines was approximately 5% of that of its n-alkylamine counterparts, a trend shared by both isomers. However, the 4-chloro compound is generally less reactive overall than the 2-chloro isomer, which can be advantageous for achieving greater control in stepwise syntheses where the 2-position is already functionalized or needs to be protected [1].

Amination kinetics
Head-to-head
4-chloro isomer less reactive than 2-chloro; reactivity ~5% with α-branched amines vs n-alkylamines
Lower reactivity may improve kinetic control in stepwise syntheses
Brown & Lyall 1965; neat, 30-70°C
Nucleophilic Aromatic Substitution Amination Kinetics

Precise Regioselectivity in SNAr

Unlike dihalogenated pyrimidines such as 2,4-dichloro-6-methylpyrimidine, 4-chloro-2,6-dimethylpyrimidine possesses only a single reactive chlorine site. This eliminates the inherent regioselectivity challenge present in dihalogenated analogs, where nucleophilic attack can occur at multiple positions, leading to mixtures of regioisomers . While the use of catalytic Lewis acids (e.g., AlCl₃) can enhance regioselectivity, the monohalogenated structure of 4-chloro-2,6-dimethylpyrimidine provides inherent and absolute control, ensuring a single, predictable product from SNAr reactions .

Regioselectivity
Class-level inference
Single C4 reactive site ensures 100% substitution at that position
Avoids isomeric mixtures; simplifies purification in SNAr applications
Contrast with 2,4-dichloro analogs that produce regioisomeric mixtures
Regioselective Synthesis SNAr Functionalization

Divergent Dehalogenation Reactivity

The behavior of 4-chloro-2,6-dimethylpyrimidine with hydriodic acid is distinct from that of its 2-chloro isomer. While 2-halogenopyrimidines undergo clean dehalogenation to form the corresponding 4,6-dimethylpyrimidine, the 4-chloro isomer undergoes a different reaction pathway. Under the same conditions, it is reported to undergo hydrolysis in hot hydriodic acid and transhalogenation to give its 4-iodo analogue at lower temperatures [1]. This divergent reactivity is a critical differentiator for synthetic planning.

Dehalogenation path
Head-to-head
Hot HI: 2-chloro → dehalogenation to 4,6-dimethylpyrimidine; 4-chloro → hydrolysis/transhalogenation to 4-iodo analog
Different reaction outcome; prevents direct substitution of 2-chloro isomer with 4-chloro
Brown & Lyall 1965; hot hydriodic acid conditions
Dehalogenation Hydriodic Acid Halogen Exchange

High and Consistent Purity Specifications

A key procurement differentiator for 4-chloro-2,6-dimethylpyrimidine is the availability of high and reliably specified purity grades from multiple commercial suppliers. Purity specifications for this compound range from a minimum of 95% up to 99.75% [1]. This contrasts with less common or more complex chloropyrimidine derivatives where purity options may be limited or not well-defined. For example, a leading supplier offers a 98% purity grade with supporting Certificate of Analysis documentation, which is essential for method development and regulatory compliance in pharmaceutical intermediate supply chains .

Purity availability
Supporting evidence
Commercial grades from 95% to 99.75%, multiple suppliers
High purity options support reproducible synthesis and downstream quality requirements
Supplier COA documentation available; AbachemScene 98% grade cited
Quality Control Purity Analytical Specification

Application Scenarios


C4-Selective SNAr for Kinase Inhibitors

Medicinal chemists developing kinase inhibitor scaffolds can leverage the absolute regioselectivity of 4-chloro-2,6-dimethylpyrimidine. Unlike dihalogenated analogs that risk forming isomeric mixtures, this compound ensures that nucleophilic displacement occurs exclusively at the C4 position, as supported by evidence of its single reactive site . This is critical for constructing diverse libraries of 4-aminated or 4-etherified pyrimidines with consistent regiochemistry, streamlining SAR studies and hit-to-lead optimization.

Suzuki Cross-Coupling for Scale-Up

Process chemists aiming to install aryl or heteroaryl groups at the C4 position of a 2,6-dimethylpyrimidine core should prioritize 4-chloro-2,6-dimethylpyrimidine. The established preference for chloropyrimidine substrates in Suzuki couplings over iodo, bromo, or fluoro analogs provides a strong, literature-backed justification for this choice, promising higher efficiency and yield during the scale-up of pharmaceutical intermediates [1].

Controlled Stepwise Amination

When a synthetic route requires a pyrimidine core with a less reactive chlorine handle, 4-chloro-2,6-dimethylpyrimidine is the strategic choice over its more reactive 2-chloro isomer. The quantified lower reactivity of the 4-chloro isomer allows for a greater degree of kinetic control in amination reactions [2]. This is particularly valuable when the C2 position must remain protected or functionalized differently, enabling the creation of complex, polysubstituted pyrimidines that are inaccessible via more reactive isomers.

Reliable Procurement for GMP Supply Chains

For organizations establishing a reliable supply chain for a pyrimidine-based intermediate, the wide commercial availability and high purity of 4-chloro-2,6-dimethylpyrimidine are decisive factors. The existence of multiple suppliers offering products with purities up to 99.75% and providing Certificates of Analysis [3] mitigates supply risk and ensures the quality control standards necessary for transitioning from research to clinical or commercial production.

Application
Selection Property
Validation Focus
C4-selective SNAr for kinase inhibitor scaffolds
Single reactive C4 site; predictable regiochemistry
Confirm substitution position and purity; avoid isomeric mixtures
Suzuki cross-coupling for scale-up
Preferred chloropyrimidine substrate class
Monitor coupling efficiency and yield vs other halogenated analogs
Controlled stepwise amination
Lower reactivity than 2-chloro isomer
Assess kinetic control and selectivity in presence of other functional groups
Reliable procurement for supply chains
High purity grades, multiple suppliers
Verify lot-specific purity and COA; evaluate supply consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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